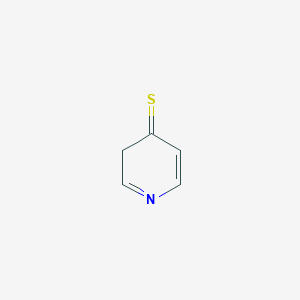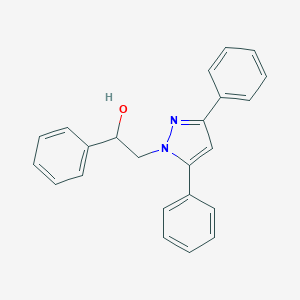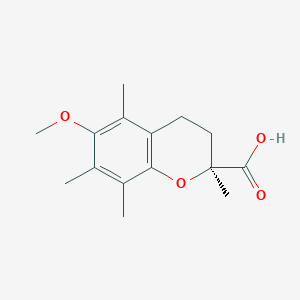
1-(4-Hexylphenyl)prop-2-en-1-one
Descripción general
Descripción
1-(4-Hexylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Molecular Structure Analysis
The molecular formula of 1-(4-Hexylphenyl)prop-2-en-1-one is C15H20O . The compound has a molecular weight of 216.32 . The InChI key is IINHTEWASPUCMH-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is known to inhibit coactivator recruitment to the thyroid hormone receptor beta (TRbeta) . It does this by alkylating a specific cysteine residue on the TRbeta surface .Aplicaciones Científicas De Investigación
Electronic Properties and Chemical Reactivity
1-(4-Hexylphenyl)prop-2-en-1-one and its derivatives have been extensively studied for their molecular structure, electronic properties, and chemical reactivity. Computational methods like density functional theory (DFT) have been used to investigate geometrical entities, electronic parameters, and chemical reactivity aspects. The studies involve a detailed investigation of bond lengths and bond angles to understand the geometrical framework of the molecules. Electronic properties such as HOMO and LUMO energies are explored to understand the chemical behavior of these compounds. Molecular electrostatic potential surfaces have also been analyzed to predict the behavior of these compounds in various chemical reactions (Adole et al., 2020).
Optical and Nonlinear Optical Properties
The optical properties of 1-(4-Hexylphenyl)prop-2-en-1-one derivatives have been a subject of interest in several studies. These compounds have shown significant red shifts in fluorescence, indicating potential applications in opto-electronic materials. Charge-transfer interactions between donor and acceptor in the molecular structure are responsible for these shifts. The optical properties, including UV-Vis absorption and fluorescence spectroscopy, have been thoroughly analyzed to understand the behavior of these compounds under different conditions (Zhao et al., 2017).
Antioxidant Activity
Some derivatives of 1-(4-Hexylphenyl)prop-2-en-1-one have been synthesized and tested for their antioxidant activity. These compounds, characterized by various spectroscopic techniques, have shown the presence of free radical scavenging abilities. The antioxidant activity is particularly notable in derivatives carrying hydroxyl functionalities, indicating their potential use in biological applications (Sulpizio et al., 2016).
Crystal Structure Analysis
The crystal structures of various derivatives of 1-(4-Hexylphenyl)prop-2-en-1-one have been determined through X-ray diffraction techniques. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and packing patterns in the solid state. Understanding these structural details is crucial for the development of these compounds in material science and pharmaceutical applications (Salian et al., 2018).
Nonlinear Optical (NLO) Properties
The NLO properties of 1-(4-Hexylphenyl)prop-2-en-1-one derivatives have been studied using various computational and experimental techniques. These studies reveal that the compounds exhibit promising NLO responses, indicating their potential use in the development of new materials for nonlinear optics applications. The studies also delve into the molecular properties that contribute to these NLO responses, such as electron density transfer and charge delocalization (Singh et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The compound represents a novel class of potent TRbeta antagonist . Its crystal structure suggests new ways to design antagonists that target the assembly of nuclear hormone receptor gene-regulatory complexes and block transcription . This could have significant implications for the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-(4-hexylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h4,9-12H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHTEWASPUCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565143 | |
| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hexylphenyl)prop-2-en-1-one | |
CAS RN |
131906-57-5 | |
| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131906575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hexylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Hexylphenyl)-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-HEXYLPHENYL)PROP-2-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA965OF9ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



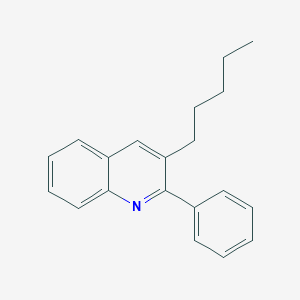
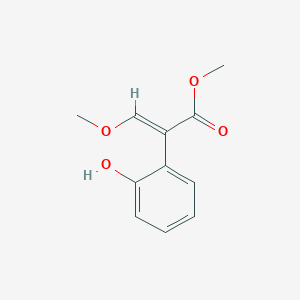
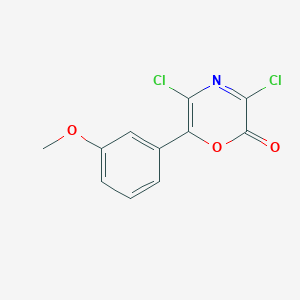
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
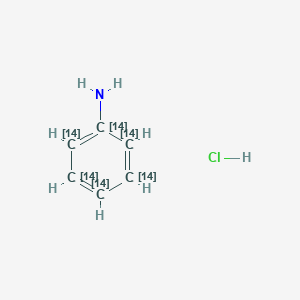

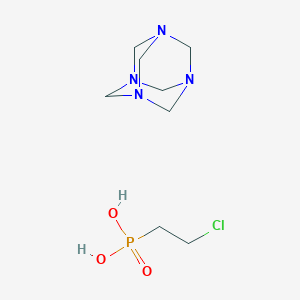

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)

